molecular formula C18H27NO3 B13784551 (1-ethylpiperidin-3-yl) 2-hydroxy-2-phenylpentanoate CAS No. 63917-17-9

(1-ethylpiperidin-3-yl) 2-hydroxy-2-phenylpentanoate

Cat. No.: B13784551
CAS No.: 63917-17-9
M. Wt: 305.4 g/mol
InChI Key: UUCAQGDHTXMZSL-UHFFFAOYSA-N
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Description

(1-ethylpiperidin-3-yl) 2-hydroxy-2-phenylpentanoate is a chemical compound with the molecular formula C18H27NO3. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethylpiperidin-3-yl) 2-hydroxy-2-phenylpentanoate involves the esterification of 2-hydroxy-2-phenylpentanoic acid with 1-ethylpiperidin-3-ol. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1-ethylpiperidin-3-yl) 2-hydroxy-2-phenylpentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-ethylpiperidin-3-yl) 2-hydroxy-2-phenylpentanoate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-ethylpiperidin-3-yl) 2-hydroxy-2-phenylpentanoate involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Such as piperidin-4-yl 2-hydroxy-2-phenylacetate.

    Phenylpentanoate derivatives: Such as 2-hydroxy-2-phenylbutanoate.

Uniqueness

(1-ethylpiperidin-3-yl) 2-hydroxy-2-phenylpentanoate is unique due to its specific combination of the piperidine ring and the phenylpentanoate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

63917-17-9

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

(1-ethylpiperidin-3-yl) 2-hydroxy-2-phenylpentanoate

InChI

InChI=1S/C18H27NO3/c1-3-12-18(21,15-9-6-5-7-10-15)17(20)22-16-11-8-13-19(4-2)14-16/h5-7,9-10,16,21H,3-4,8,11-14H2,1-2H3

InChI Key

UUCAQGDHTXMZSL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC=C1)(C(=O)OC2CCCN(C2)CC)O

Origin of Product

United States

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